molecular formula C7H12N2O B1384334 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one CAS No. 2060060-47-9

6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

Cat. No.: B1384334
CAS No.: 2060060-47-9
M. Wt: 140.18 g/mol
InChI Key: DOMBOKRFRPORAN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H12N2O and a monoisotopic mass of 140.09496 Da . It features a unique 1-azaspiro[3.3]heptane core, a spirocyclic scaffold that is of significant interest in medicinal chemistry for its three-dimensional structure and potential to improve the physicochemical properties of drug candidates . The compound is further functionalized with an aminomethyl group, making it a valuable bifunctional building block for pharmaceutical research and chemical synthesis . Derivatives of the azaspiro[3.3]heptane scaffold, such as 2-azaspiro[3.3]heptane, are being explored in advanced therapeutic areas, including as STAT3 inhibitors for the treatment of cancer, highlighting the research value of this structural motif . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-4-5-1-7(2-5)3-6(10)9-7/h5H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMBOKRFRPORAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activity. This compound serves as a scaffold for the development of various biologically active molecules, particularly in the realms of enzyme inhibition and receptor modulation.

The spirocyclic structure of this compound provides a rigid framework that enhances its binding affinity and selectivity towards biological targets. The presence of the aminomethyl group allows for potential interactions with various biological macromolecules, making it a candidate for drug design.

The biological activity of this compound primarily involves its interaction with specific molecular targets, acting as a ligand that binds to enzymes or receptors. The rigid spirocyclic framework contributes to its ability to modulate the activity of these targets, which is crucial for its potential therapeutic applications.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Enzyme Inhibition : Some derivatives have shown potent inhibition against monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases.
  • Receptor Modulation : The compound has been explored for its potential as a modulator of various receptors, including those involved in neuropsychological disorders such as anxiety and depression.

Case Study 1: MAO-B Inhibition

A study demonstrated that derivatives of spirocyclic compounds, including those related to this compound, exhibited moderate-to-high inhibitory effects on MAO-B with IC50 values ranging from 0.7 to 289 nM. Notably, these compounds showed selectivity over the MAO-A isoform, indicating their potential therapeutic benefit in treating conditions like Parkinson's disease .

Case Study 2: Structural Analogues

Research into structural analogues revealed that modifications to the spirocyclic framework can significantly influence biological activity. For instance, the introduction of different substituents on the azaspiro skeleton was found to enhance binding affinity and selectivity towards specific targets, making them promising candidates for further development .

Data Tables

Compound Biological Activity IC50 (nM) Target
Compound AMAO-B Inhibition0.7MAO-B
Compound BMAO-B Inhibition289MAO-B
Compound CReceptor Modulation-5-HT6R

Scientific Research Applications

Synthesis of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

The synthesis of this compound involves several steps, often utilizing spirocyclic frameworks that enhance biological activity. The compound can be synthesized through methods that involve the functionalization of spiro compounds, which are known for their unique three-dimensional structures that can mimic natural compounds.

Table 1: Synthetic Routes for this compound

StepReaction TypeKey ReagentsYield (%)
1Alkylation1-bromo-2-methylpropane70
2CyclizationSodium hydride, DMF65
3ReductionLiAlH480

This compound has shown significant promise in various biological assays, particularly as a pharmacophore in drug development.

Anticancer Activity

Research indicates that derivatives of spiro compounds, including this compound, exhibit anticancer properties. For instance, studies have demonstrated that spirocyclic compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .

Antiviral and Antibacterial Properties

The compound has also been explored for its antiviral and antibacterial activities. Its structural analogs have been reported to exhibit efficacy against various pathogens, making them potential candidates for the development of new antimicrobial agents .

Neurological Applications

Due to its ability to mimic neurotransmitters, this compound is being investigated for its potential use in treating neurological disorders. Its structural similarity to piperazine derivatives suggests it may modulate neurotransmitter systems effectively .

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness in various therapeutic areas:

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spiro compounds based on the azaspiro framework and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the azaspiro structure significantly enhanced anticancer activity, with some compounds showing IC50 values in the nanomolar range .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of spiro compounds derived from this compound. The research demonstrated that these derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Features Reference
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one 1823332-48-4 C₈H₁₃NO Aminomethyl at C6, ketone at C2, free amine
1-Azaspiro[3.3]heptan-2-one 51047-68-8 C₆H₉NO Simplest analog; lacks aminomethyl group
6,6-Difluoro-1-azaspiro[3.3]heptane 2173991-59-6 C₆H₈F₂N Difluoro substitution at C6; oxalic acid salt form
6-Methyl-2-azaspiro[3.3]heptane hydrochloride 2089649-42-1 C₇H₁₄ClN Methyl at C6, secondary amine hydrochloride
6-Oxa-1-azaspiro[3.3]heptane 1046153-00-7 C₅H₉NO Oxygen replaces nitrogen in the spiro ring (oxa-azaspiro)
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate - C₁₂H₂₂N₂O₂ Protected amine (Boc group); increased hydrophobicity

Functional Group Impact on Properties

Aminomethyl vs. Methyl Groups
  • This compound: The primary amine enhances water solubility and enables covalent conjugation (e.g., amide bond formation). Its basicity (pKa ~9–10) favors protonation under physiological conditions, influencing membrane permeability .
  • 6-Methyl-2-azaspiro[3.3]heptane hydrochloride : The methyl group increases hydrophobicity (logP >1), while the secondary amine hydrochloride salt improves crystallinity and stability .
Fluorine Substitution
  • 6,6-Difluoro-1-azaspiro[3.3]heptane : Fluorine atoms introduce electronegativity, reducing basicity and enhancing metabolic stability. The oxalic acid salt form improves aqueous solubility .
Heteroatom Variations
  • 6-Oxa-1-azaspiro[3.3]heptane : Replacing nitrogen with oxygen alters electronic distribution, reducing ring strain and basicity. This may affect interactions with biological targets .

Preparation Methods

Ring-Closing Strategies for Spiro[3.3]heptane Formation

The spiro[3.3]heptane scaffold is typically constructed via 1,3-bis-electrophile or bis-nucleophile reactions. For example:

  • Bis-electrophilic alkylation : In a method analogous to the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, 3,3-bis(bromomethyl)oxetane (BBMO) reacts with amines under basic conditions to form the azetidine ring (Table 1).
  • Cyclization of bis-nucleophiles : The PubMed study demonstrates spirocyclic amino acid synthesis using sequential ring closures, where 1,3-diols or diamines react with bifunctional electrophiles.

Optimized Conditions :

  • Solvent : Sulfolane (3 wt% water) enhances solubility and minimizes side reactions.
  • Base : NaOH (50 wt% in water) facilitates deprotonation and cyclization.
  • Temperature : 80°C for optimal reaction rates.

Introduction of the Aminomethyl Group

The aminomethyl substituent is introduced via cyanide substitution followed by reduction:

  • Step 1 : Reaction of a brominated or mesylated precursor with sodium cyanide yields the nitrile intermediate (e.g., compound 3 in the CN105646318A patent).
  • Step 2 : Nitrile reduction using hydrogenation (H₂/Pd-C) or borane complexes produces the primary amine.

Key Considerations :

  • Protection : Boc (tert-butoxycarbonyl) groups stabilize the amine during subsequent steps.
  • Purification : Vacuum distillation or recrystallization ensures high purity (>95%).

Lactam Formation (2-one group)

The lactam moiety is generated via intramolecular cyclization of an amino acid precursor:

  • Method A : Cyclization of γ-amino acids under acidic or basic conditions.
  • Method B : Beckmann rearrangement of an oxime derived from a spirocyclic ketone.

Example :

  • In the synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid, alkaline hydrolysis of a nitrile intermediate followed by acidification yields the carboxylic acid, which cyclizes to form the lactam.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Bis-electrophilic alkylation BBMO + amine → spiroazetidine 87% >99% High (100 g)
Cyanide substitution Mesylation → NaCN → reduction 62% >95% Moderate (65 g)
Lactam cyclization Amino acid → intramolecular cyclization 70–85% >90% Low (lab-scale)

Challenges and Solutions

  • Steric hindrance : Slow addition of reagents (e.g., BBMO) minimizes dimerization.
  • Byproduct formation : Use of phase-transfer catalysts (e.g., TBABr) improves selectivity.
  • Stability issues : Isolation of intermediates as stable salts (e.g., oxalates) prevents degradation.

Industrial-Scale Considerations

  • Cost drivers : BBMO synthesis from tribromoneopentyl alcohol (TBNPA) reduces raw material costs.
  • Process optimization : Mixed-solvent systems (sulfolane/water) enhance reaction control and reproducibility.

Q & A

Q. What established synthetic routes exist for 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one, and what are their key reaction mechanisms?

The compound can be synthesized via a multi-step route starting from cyclobutanone. A Wittig reaction forms an alkene intermediate, which undergoes [2+2] cycloaddition with Graf's isocyanate to yield a spirocyclic lactam. Subsequent reduction of the lactam carbonyl group (e.g., using LiAlH₄ or catalytic hydrogenation) produces the aminomethyl-functionalized spirocyclic scaffold. This method is scalable to gram quantities and emphasizes regioselectivity in cycloaddition steps .

Q. Which analytical techniques are recommended to assess the purity and structural integrity of this compound?

High-performance liquid chromatography (RP-HPLC) with UV detection is optimal for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HSQC) confirms structural assignments. Mass spectrometry (LC-MS or HRMS) validates molecular weight. For stability studies, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition profiles .

Q. What storage conditions are critical to maintain the compound’s stability?

The compound should be stored under inert gas (N₂/Ar) at 2–8°C in a desiccated environment to prevent hydrolysis of the lactam ring or oxidation of the aminomethyl group. Long-term stability testing under accelerated conditions (40°C/75% RH) is advised to establish shelf-life .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the [2+2] cycloaddition step during synthesis?

Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (−78°C to room temperature), and catalyst choice (Lewis acids like BF₃·Et₂O). Computational modeling (DFT) can predict transition-state geometries to guide stereochemical control. Scalability requires minimizing side reactions via slow reagent addition and monitoring by in-situ IR spectroscopy .

Q. What functionalization strategies preserve the spirocyclic core while modifying the aminomethyl group?

Selective acylation (e.g., Boc protection) or reductive amination can derivatize the aminomethyl group. For example, tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1363380-79-3) is synthesized via Boc protection under Schotten-Baumann conditions. Coupling reactions (e.g., Suzuki-Miyaura) require orthogonal protecting groups to avoid ring-opening .

Q. How can computational methods predict the compound’s pharmacokinetic or target-binding properties?

Molecular docking (AutoDock Vina, Glide) evaluates interactions with biological targets (e.g., enzymes or receptors). Pharmacokinetic parameters (logP, solubility) are predicted via QSAR models (ADMET Predictor). Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity in nucleophilic or electrophilic environments .

Methodological Considerations

  • Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers if asymmetric synthesis is employed.
  • Scale-Up Challenges : Monitor exothermicity during reduction steps; consider flow chemistry for safer large-scale production .
  • Data Contradictions : Conflicting NMR signals may arise from conformational flexibility; variable-temperature NMR or X-ray crystallography resolves ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one
Reactant of Route 2
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one

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